Medetomidine-13C,d3 Hydrochloride
Overview
Description
Medetomidine-13C,d3 Hydrochloride is a synthetic compound used as a surgical anesthetic and analgesic . It is an intravenously available alpha-2 adrenergic agonist . It is selective for α2-adrenergic receptors (α2-ARs; Ki = 1.08 nM) over α1-ARs (Ki = 1,750 nM) . It is intended for use as an internal standard for the quantification of medetomidine .
Synthesis Analysis
A novel and facile method for the synthesis of medetomidine involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in the previous methods .Molecular Structure Analysis
The molecular formula of Medetomidine-13C,d3 Hydrochloride is C12[13C]H13D3N2 • HCl . The molecular weight is 240.75 .Chemical Reactions Analysis
Medetomidine-13C,d3 Hydrochloride is intended for use as an internal standard for the quantification of medetomidine by GC- or LC-MS .Physical And Chemical Properties Analysis
Medetomidine-13C,d3 Hydrochloride is a solid . It is slightly soluble in methanol .Scientific Research Applications
Cardiovascular and Electroencephalographic Effects in Animals Medetomidine hydrochloride has been studied for its effects on cardiovascular and brain activity in animals. In neonatal calves, it caused bradycardia, initial hypertension followed by hypotension, and changes in electrocardiographic parameters. Electroencephalographic studies indicated profound sleep and decreased brain activity (Singh et al., 2011).
Behavioral and Neurochemical Effects Research on the enantiomers of medetomidine, including d-MED and l-MED, showed that the biological activity primarily resides in the d-MED form. These enantiomers affect sedation, hypothermia, and neurochemical changes in brain norepinephrine and serotonin metabolism (Macdonald et al., 1991).
Inhibition of Human Liver Microsomal Drug Metabolism Medetomidine, particularly its D-isomer (DMED), inhibits adrenal steroidogenesis and human liver microsomal alfentanil metabolism. This inhibition of cytochrome P-450-mediated drug metabolism has been demonstrated using ketamine as a probe, revealing insights into the interaction of medetomidine with human liver enzymes (Kharasch et al., 1992).
Pharmacokinetics in Animals The pharmacokinetics of medetomidine hydrochloride have been characterized in sheep, indicating rapid distribution and elimination, with significant variability in total body clearance. Understanding its pharmacokinetics is crucial for its use in veterinary practices (Muge et al., 1996).
Phase Behavior and Solubility Studies Studies on the phase behavior of medetomidine hydrochloride have revealed eutectic points in binary and ternary phase diagrams, characterizing it as a racemic compound forming system. These findings have implications for its formulation and stability in different solvents (Choobdari et al., 2013).
N-Glucuronidation of Medetomidine Research on the N-glucuronidation of medetomidine by human liver microsomes and UDP glucuronosyltransferase (UGT) enzymes has revealed complex kinetics. This metabolism pathway is critical for understanding the drug's elimination and potential interactions in the human body (Kaivosaari et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RWALGPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721477 | |
Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medetomidine-13C,d3 Hydrochloride | |
CAS RN |
1216630-06-6 | |
Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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